molecular formula C17H24N6 B6444319 N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549047-16-5

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6444319
CAS No.: 2549047-16-5
M. Wt: 312.4 g/mol
InChI Key: UOZOKUZMKROSPM-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the pyridine moiety: The pyridine ring is incorporated through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
  • N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine

Uniqueness

N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N,N,4-trimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-14-12-16(20-17(19-14)21(2)3)23-10-8-22(9-11-23)13-15-4-6-18-7-5-15/h4-7,12H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOKUZMKROSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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